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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-buten-1-ol

CAS No.: 14506-33-3

Cat. No.: B089368 Get Quote

An In-Depth Technical Guide to the Spectral Data of 1-(4-Chlorophenyl)-3-buten-1-ol

Introduction
1-(4-Chlorophenyl)-3-buten-1-ol is a secondary homoallylic alcohol of significant interest in

synthetic organic chemistry.[1][2] Its structure, featuring a chiral center, a terminal alkene, and a

chlorinated aromatic ring, makes it a versatile building block for the synthesis of more complex

molecules, particularly in the fields of agrochemicals and pharmaceuticals. Accurate structural

elucidation is paramount for its application, and a multi-technique spectroscopic approach

provides the definitive characterization required by researchers.

This guide offers a comprehensive analysis of the key spectral data for 1-(4-Chlorophenyl)-3-
buten-1-ol (CAS No: 14506-33-3, Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.65

g/mol ).[3][4] We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed to provide not only

the raw data but also the underlying scientific principles and experimental causality, ensuring a

thorough understanding for researchers and drug development professionals.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for determining the precise arrangement of

hydrogen atoms within a molecule. For 1-(4-Chlorophenyl)-3-buten-1-ol, it allows for the
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unambiguous assignment of protons in the aliphatic chain, the vinyl group, the alcohol moiety,

and the aromatic ring.

¹H NMR Data Interpretation
The ¹H NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol, typically recorded in a deuterated

solvent like chloroform (CDCl₃), reveals distinct signals for each unique proton environment.[5]

[6]

Aromatic Protons (7.2-7.4 ppm): The para-substituted chlorophenyl group gives rise to two

sets of signals in the aromatic region. Due to the symmetry of the ring, the protons ortho to

the chloro-substituted carbon (H-2' and H-6') are chemically equivalent, as are the protons

meta to it (H-3' and H-5'). This results in a characteristic AA'BB' splitting pattern, which often

appears as two distinct doublets. The electron-withdrawing nature of the chlorine atom

deshields these protons, causing them to resonate downfield.

Vinyl Protons (5.0-5.9 ppm): The terminal alkene group (CH=CH₂) produces a complex set of

signals. The internal vinyl proton (H-3) appears as a multiplet due to coupling with both the

terminal vinyl protons (H-4) and the adjacent methylene protons (H-2). The two terminal

protons (H-4a and H-4b) are diastereotopic and exhibit distinct signals, typically multiplets,

due to geminal coupling to each other and vicinal coupling to H-3.

Carbinol Proton (4.7-4.9 ppm): The proton attached to the carbon bearing the hydroxyl group

(H-1) is significantly deshielded by the adjacent oxygen atom and the aromatic ring. It

typically appears as a triplet or a doublet of doublets, resulting from coupling to the

neighboring methylene protons (H-2).

Allylic Methylene Protons (2.4-2.6 ppm): The two protons of the methylene group adjacent to

the chiral center (H-2) are diastereotopic. They appear as a multiplet due to coupling with the

carbinol proton (H-1) and the vinyl proton (H-3).

Hydroxyl Proton (~2.0 ppm): The hydroxyl proton signal is often broad and its chemical shift

can vary depending on concentration, temperature, and solvent. It may show coupling to the

carbinol proton (H-1), but this is often not observed due to rapid chemical exchange.

Summary of ¹H NMR Data
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' (Aromatic) ~7.30 d ~8.5

H-3', H-5' (Aromatic) ~7.25 d ~8.5

H-3 (Vinyl) ~5.7-5.9 m -

H-4a, H-4b (Vinyl) ~5.1-5.2 m -

H-1 (Carbinol) ~4.87 t ~6.0

H-2 (Allylic) ~2.5-2.6 m -

-OH (Hydroxyl) ~2.50 br s -

Note: Data are

estimations based on

representative

spectra.[5] Actual

values may vary

slightly.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Chlorophenyl)-3-
buten-1-ol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the range of -1 to 10 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal

to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing

Weigh Compound
(5-10 mg)

Dissolve in CDCl3
with TMS (~0.7 mL)

Transfer to
NMR Tube

Insert Sample into
Spectrometer (400 MHz) Shim & Lock Acquire FID

(16 scans) Fourier Transform Phase & Baseline
Correction

Calibrate to TMS
(0.00 ppm) Integrate & Analyze

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon

count and characterization of the electronic environment of each carbon.

¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol shows ten

distinct signals, corresponding to the ten carbon atoms in the molecule.[5]

Aromatic Carbons (127-143 ppm): Four signals are observed for the six aromatic carbons.

The carbon atom bonded to the chlorine (C-4') is typically found around 132-133 ppm. The

quaternary carbon bonded to the aliphatic chain (C-1') is the most downfield in this region

(~142-143 ppm). The two pairs of equivalent CH carbons (C-2'/C-6' and C-3'/C-5') appear

between 127-129 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b089368?utm_src=pdf-body-img
https://www.benchchem.com/product/b089368?utm_src=pdf-body
https://www.rsc.org/suppdata/nj/c4/c4nj01913j/c4nj01913j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkene Carbons (118-135 ppm): The two sp² hybridized carbons of the vinyl group are

clearly distinguishable. The terminal CH₂ carbon (C-4) is more shielded and appears upfield

(~118-119 ppm), while the internal CH carbon (C-3) is less shielded and resonates further

downfield (~134-135 ppm).[7]

Carbinol Carbon (71-72 ppm): The sp³ carbon atom directly attached to the hydroxyl group

(C-1) is significantly deshielded by the electronegative oxygen, resulting in a chemical shift in

the range of 71-72 ppm.

Allylic Carbon (42-43 ppm): The sp³ methylene carbon (C-2) is found in the typical aliphatic

region, with a chemical shift around 42-43 ppm.

Summary of ¹³C NMR Data
Carbon Assignment Chemical Shift (δ, ppm)

C-1' (Quaternary Aromatic) ~142.8

C-3 (Vinyl CH) ~134.4

C-4' (Aromatic C-Cl) ~132.8

C-2', C-6' (Aromatic CH) ~128.9

C-3', C-5' (Aromatic CH) ~127.4

C-4 (Vinyl CH₂) ~118.8

C-1 (Carbinol CH-OH) ~71.9

C-2 (Allylic CH₂) ~42.2

Note: Data are estimations based on

representative spectra.[5] Solvent: CDCl₃.

Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to

account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) than for

¹H NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://docbrown.info/page06/spectra/3-methylbut-1-ene-nmr13c.htm
https://www.rsc.org/suppdata/nj/c4/c4nj01913j/c4nj01913j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) NMR

spectrometer.

Acquisition Parameters:

Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets.

Set a wider spectral width (e.g., 0 to 200 ppm).

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024

or more) to ensure good signal-to-noise.

Data Processing: Process the data similarly to ¹H NMR, referencing the CDCl₃ solvent peak

(δ 77.16 ppm) if TMS is not used or observed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Data Interpretation
The IR spectrum of 1-(4-Chlorophenyl)-3-buten-1-ol displays several characteristic

absorption bands that confirm its key functional groups.[3]

O-H Stretch (Broad, ~3400 cm⁻¹): A strong, broad absorption centered around 3400 cm⁻¹ is

the hallmark of the hydroxyl (-OH) group's stretching vibration, with the broadening caused

by hydrogen bonding.

sp² C-H Stretch (Sharp, ~3080 cm⁻¹): A sharp peak just above 3000 cm⁻¹ corresponds to the

C-H stretching vibrations of the aromatic and vinyl sp² carbons.[8]

sp³ C-H Stretch (Sharp, ~2930-2980 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the

C-H stretching of the sp³ hybridized methylene carbon.

C=C Stretch (Alkene) (Medium, ~1640 cm⁻¹): A medium-intensity absorption around 1640

cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration of the terminal

alkene.[8]
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C=C Stretch (Aromatic) (Medium, ~1490-1600 cm⁻¹): One or more medium-to-weak

absorptions in this region are typical for the C=C stretching vibrations within the aromatic

ring.

C-O Stretch (Strong, ~1050-1100 cm⁻¹): A strong absorption in this range is indicative of the

C-O stretching vibration of the secondary alcohol.

=C-H Bend (Out-of-plane) (Strong, ~915-995 cm⁻¹): Strong bands in this region are

characteristic of the out-of-plane bending (wagging) vibrations of the terminal vinyl group (-

CH=CH₂).

C-Cl Stretch (Strong, ~1090 cm⁻¹): The C-Cl stretch for an aryl chloride typically appears as

a strong band around 1090 cm⁻¹, often overlapping with the C-O stretch.

Summary of IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 (broad) O-H stretch Alcohol

~3080 sp² C-H stretch Alkene & Aromatic

~2930-2980 sp³ C-H stretch Alkane (CH₂)

~1640 C=C stretch Alkene

~1490 C=C stretch Aromatic Ring

~1090 C-Cl stretch Aryl Halide

~1070 C-O stretch Secondary Alcohol

~915, 995 =C-H bend Alkene

Note: Representative values

compiled from typical

functional group regions and

data for similar compounds.[3]

[8]
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interferences from the

atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a single drop of neat (undiluted) 1-(4-Chlorophenyl)-3-buten-1-
ol directly onto the center of the ATR crystal.

Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm⁻¹.

Cleaning: Clean the crystal thoroughly after the measurement.

Workflow for ATR-FTIR Analysis```dot
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Click to download full resolution via product page

Caption: General workflow for structural analysis using GC-MS.

Conclusion
The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a

definitive and self-validating structural confirmation of 1-(4-Chlorophenyl)-3-buten-1-ol. ¹H
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and ¹³C NMR precisely map the proton and carbon frameworks, IR spectroscopy confirms the

presence of key alcohol, alkene, and aryl-halide functional groups, and Mass Spectrometry

verifies the molecular weight and reveals predictable fragmentation patterns. This

comprehensive spectroscopic profile is indispensable for ensuring compound identity and

purity in research and development settings.
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[https://www.benchchem.com/product/b089368#spectral-data-for-1-4-chlorophenyl-3-buten-
1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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